molecular formula C28H21FN2O5S B12150666 Methyl 4-[1-(4,6-dimethylbenzothiazol-2-YL)-3-[(4-fluorophenyl)-hydroxy-methylidene]-4,5-dioxo-pyrrolidin-2-YL]benzoate

Methyl 4-[1-(4,6-dimethylbenzothiazol-2-YL)-3-[(4-fluorophenyl)-hydroxy-methylidene]-4,5-dioxo-pyrrolidin-2-YL]benzoate

Cat. No.: B12150666
M. Wt: 516.5 g/mol
InChI Key: RFGJZHCSHYWYPD-DARPEHSRSA-N
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Description

Methyl 4-[1-(4,6-dimethylbenzothiazol-2-YL)-3-[(4-fluorophenyl)-hydroxy-methylidene]-4,5-dioxo-pyrrolidin-2-YL]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiazole ring, a fluorophenyl group, and a pyrrolidine ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[1-(4,6-dimethylbenzothiazol-2-YL)-3-[(4-fluorophenyl)-hydroxy-methylidene]-4,5-dioxo-pyrrolidin-2-YL]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrrolidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[1-(4,6-dimethylbenzothiazol-2-YL)-3-[(4-fluorophenyl)-hydroxy-methylidene]-4,5-dioxo-pyrrolidin-2-YL]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary based on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the compound, altering its chemical properties.

Scientific Research Applications

Methyl 4-[1-(4,6-dimethylbenzothiazol-2-YL)-3-[(4-fluorophenyl)-hydroxy-methylidene]-4,5-dioxo-pyrrolidin-2-YL]benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[1-(4,6-dimethylbenzothiazol-2-YL)-3-[(4-fluorophenyl)-hydroxy-methylidene]-4,5-dioxo-pyrrolidin-2-YL]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1H-imidazol-1-yl)benzoate
  • Methyl 4-(1H-imidazol-1-ylmethyl)benzoate

Uniqueness

Methyl 4-[1-(4,6-dimethylbenzothiazol-2-YL)-3-[(4-fluorophenyl)-hydroxy-methylidene]-4,5-dioxo-pyrrolidin-2-YL]benzoate stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C28H21FN2O5S

Molecular Weight

516.5 g/mol

IUPAC Name

methyl 4-[(3E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-2-yl]benzoate

InChI

InChI=1S/C28H21FN2O5S/c1-14-12-15(2)22-20(13-14)37-28(30-22)31-23(16-4-6-18(7-5-16)27(35)36-3)21(25(33)26(31)34)24(32)17-8-10-19(29)11-9-17/h4-13,23,32H,1-3H3/b24-21+

InChI Key

RFGJZHCSHYWYPD-DARPEHSRSA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(/C(=C(/C4=CC=C(C=C4)F)\O)/C(=O)C3=O)C5=CC=C(C=C5)C(=O)OC)C

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C4=CC=C(C=C4)F)O)C(=O)C3=O)C5=CC=C(C=C5)C(=O)OC)C

Origin of Product

United States

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